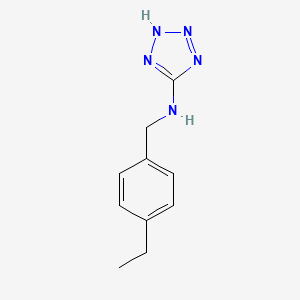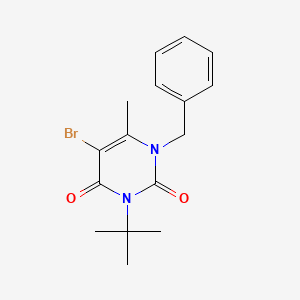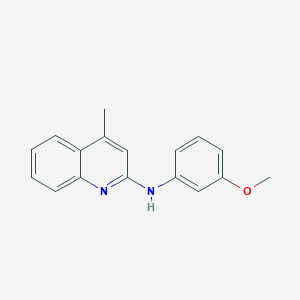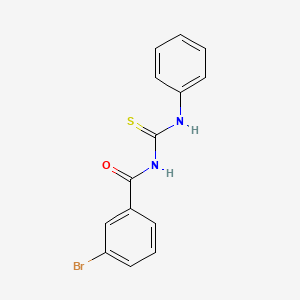
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as DMBA, is a synthetic organic compound with a molecular formula of C16H10ClO2S. It is widely used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations.
Mecanismo De Acción
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the initiation and promotion of cancer.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to induce a wide range of biochemical and physiological effects. It can cause oxidative stress, inflammation, and apoptosis in cells. It also affects the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a potent carcinogen and mutagen, making it useful for studying the mechanisms of cancer development and genetic mutations. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosages for experiments. Additionally, the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in animal models can be controversial due to ethical concerns.
Direcciones Futuras
There are several future directions for research involving 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is the development of new therapies for cancer based on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced carcinogenesis. Another area of interest is the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in combination with other agents to study the synergistic effects of multiple carcinogens. Additionally, there is a need for further research on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced DNA damage and mutations to better understand the processes of carcinogenesis.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base catalyst to form the corresponding enamine. The enamine is then oxidized with potassium permanganate to give 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is commonly used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations. It is particularly useful in studying the initiation and promotion stages of carcinogenesis. 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also used to induce mammary tumors in animal models to study breast cancer.
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMYMLGFNVVCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)

![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)




![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)


